6-Hydroxy-8-methylquinolin-2(1H)-one
Description
Properties
IUPAC Name |
6-hydroxy-8-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-8(12)5-7-2-3-9(13)11-10(6)7/h2-5,12H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIKBJPZUYXYOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 6 Hydroxy 8 Methylquinolin 2 1h One and Its Analogs
Classical Synthetic Approaches to the 2(1H)-Quinolinone Core
The foundational methods for constructing the 2(1H)-quinolinone ring system have been established for over a century. These classical routes, primarily involving cyclocondensation and intramolecular cyclization reactions, remain relevant due to their reliability and straightforward application.
Cyclocondensation Reactions and Their Variants
Cyclocondensation reactions are a cornerstone of quinolinone synthesis, involving the formation of the heterocyclic ring through the condensation of two or more precursor molecules with subsequent cyclization. A prominent example is the Friedländer synthesis, which traditionally involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.org This reaction can be catalyzed by either acids or bases. organic-chemistry.org
Another significant classical approach is the Knorr quinoline (B57606) synthesis, which, while primarily used for quinolines, has variations applicable to quinolin-2-ones. This method typically involves the reaction of a β-ketoanilide with sulfuric acid. The Conrad-Limpach-Knorr synthesis is a related method where anilines react with β-ketoesters. Depending on the reaction conditions (temperature), either 4-hydroxy-2-quinolones or 2-hydroxy-4-quinolones can be selectively formed.
A review of the synthesis of 4-hydroxy-2(1H)-quinolone highlights several classical cyclocondensation methods. For instance, the reaction of aniline (B41778) with malonic acid in the presence of a condensing agent like phosphorus oxychloride can yield the quinolone core. researchgate.net Similarly, reacting 2-aminoacetophenone (B1585202) with acylating agents such as diethylcarbonate is a known route. researchgate.net
Table 1: Examples of Classical Cyclocondensation Reactions for Quinolinone Synthesis
| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Product Type |
| o-aminoaryl aldehyde/ketone | Ketone with α-methylene | Acid or Base | Poly-substituted quinolines |
| Aniline | Malonic acid | Phosphorus oxychloride | 4-Hydroxy-2(1H)-quinolone |
| 2-Aminoacetophenone | Diethylcarbonate | Toluene | 4-Hydroxy-2(1H)-quinolone |
Intramolecular Friedel-Crafts Reactions
Intramolecular Friedel-Crafts reactions are a powerful tool for ring formation, particularly in the synthesis of polycyclic aromatic compounds. masterorganicchemistry.comrsc.org This reaction involves the cyclization of a suitable substrate containing both an aromatic ring and an electrophilic functional group tethered by a chain. masterorganicchemistry.com For the synthesis of the 2(1H)-quinolinone core, this typically involves the acid-catalyzed cyclization of N-arylcinnamic acid derivatives or related amides.
The synthesis of 3,4-disubstituted 2(1H)-quinolinones has been achieved via an intramolecular Friedel-Crafts reaction of N-arylamides derived from Baylis-Hillman adducts. researchgate.netsci-hub.mk This process generally involves the use of strong acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) to promote the electrophilic cyclization of an activated amide onto the aniline ring. sci-hub.mkmdpi.com The success and efficiency of these reactions often depend on the nature of the substituents on the aromatic ring; electron-donating groups typically facilitate the cyclization. researchgate.net
These reactions are most effective for forming six-membered rings, which is ideal for the creation of the quinolinone heterocyclic system. masterorganicchemistry.com The choice of acid catalyst is crucial; besides H₂SO₄ and PPA, other Brønsted acids like trifluoroacetic acid (TFA) and Lewis acids such as aluminum chloride (AlCl₃) have been employed to synthesize dihydroquinolin-2(1H)-ones from α,β-unsaturated N-arylamides. mdpi.com
Modern Synthetic Innovations for the 6-Hydroxy-8-methylquinolin-2(1H)-one Scaffold
While classical methods provide robust pathways to the quinolinone core, modern organic synthesis has introduced more efficient, atom-economical, and versatile strategies. These innovations allow for greater complexity and diversity in the synthesized molecules.
Transition-Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Approaches)
Transition-metal catalysis, particularly using palladium, has revolutionized the synthesis of heterocyclic compounds, including quinolinones. nih.govnih.gov These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds under mild conditions with high functional group tolerance. organic-chemistry.org
Palladium-catalyzed reactions such as the Heck coupling, Suzuki coupling, and Buchwald-Hartwig amination have been adapted for quinolinone synthesis. nih.gov For example, a palladium-catalyzed Heck-type coupling reaction between 2-iodoanilines and various coupling partners, followed by aminocyclization, can yield 4-aryl-2-quinolones. nih.gov Another approach involves the palladium-catalyzed cyclization of N-(2-formylaryl)alkynamides, which proceeds via an oxypalladation of the alkyne to efficiently form the quinolinone ring. organic-chemistry.org
More advanced palladium-catalyzed cascade reactions have been developed to construct the quinolinone scaffold from simple starting materials. organic-chemistry.org These processes can involve C-H bond activation, C-C bond formation, and cyclization in a single pot, offering high efficiency and access to complex quinolinone-containing molecules. organic-chemistry.org
Table 2: Selected Palladium-Catalyzed Reactions for Quinolinone Synthesis
| Reaction Type | Substrates | Catalyst System | Key Features |
| Heck-type Coupling/Cyclization | 2-Iodoanilines, Alkynes | Pd(OAc)₂, K₂CO₃ | Forms 4-substituted-2-quinolones. nih.gov |
| Oxypalladation/Cyclization | N-(2-formylaryl)alkynamides | Pd(OAc)₂ | Atom-economical synthesis of 2-quinolinone derivatives. organic-chemistry.org |
| C-H Activation/Cascade | Simple Anilines | Pd-catalyst | Provides access to quinolinone-containing alkaloids and drugs. organic-chemistry.org |
| Reductive Aminocarbonylation | o-Iodophenol-derived ethers, o-Nitrobenzaldehydes | Pd-catalyst, Mo(CO)₆ | Synthesizes 3-alkenylquinolin-2(1H)-one derivatives. organic-chemistry.org |
Multi-component Reaction (MCR) Strategies
Multi-component reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a single operation to form a product that contains significant portions of all starting materials. rsc.org This approach is prized for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. rsc.orgnih.gov
Several MCRs have been successfully employed for the synthesis of diverse quinoline and quinolinone scaffolds. rsc.org These reactions often proceed through a series of tandem events, creating complex molecules in a one-pot fashion. For instance, a three-component free radical cascade reaction involving quinoxalin-2(1H)-ones (structurally related to quinolinones), perfluoroalkyl iodides, and alkenes has been initiated by visible light to produce complex derivatives in good yields. mdpi.com Another example involves using L-proline as a catalyst for the one-pot synthesis of 1H-pyrazolo[3,4-b]quinolines from pyrazolones, aryl aldehydes, and anilines. nih.gov The development of novel MCRs continues to be a major focus, promising more efficient routes to valuable quinolinone structures. rsc.orgacs.org
Tandem and Cascade Reaction Sequences
For the synthesis of the quinolinone scaffold, various tandem strategies have been developed. An efficient method for preparing quinolin-2(1H)-one derivatives involves a tandem oxa-Michael–aldol sequence starting from cinnamide derivatives in the presence of a base like sodium hydroxide. researchgate.net Palladium catalysis is also prominent in cascade sequences; for example, a palladium-catalyzed cascade involving radical cyclization and C–H amination of 1,7-enynes with hydroxylamine (B1172632) has been used to rapidly construct tricyclic quinolin-2(1H)-one scaffolds. rsc.org Furthermore, radical tandem cyclizations involving acyl radical trapping have been shown to produce 3,4-dihydroquinolin-2-ones. nih.gov These elegant reaction sequences demonstrate the power of modern synthetic design in creating complex heterocyclic systems efficiently. mdpi.com
Stereoselective and Asymmetric Synthesis Methodologies
The synthesis of specific enantiomers of quinolinone derivatives is crucial, as different enantiomers can exhibit distinct biological activities. While literature specifically detailing the asymmetric synthesis of this compound is sparse, methodologies developed for other quinoline systems offer significant insights. A primary strategy involves the use of chiral catalysts to control the stereochemical outcome of the reaction.
One notable approach is the asymmetric Inverse Electron Demand Diels-Alder (IED-DA) reaction. This method has been successfully employed for the synthesis of asymmetric tetrahydroquinoline derivatives. acs.orgnih.govacs.org In this reaction, a chiral titanium (IV) complex, such as one ligated with (R,R)-3-Aza-3-benzyl-1,5-dihydroxy-1,5-diphenylpentane, acts as a Lewis acid catalyst. acs.orgnih.govacs.org This catalyst promotes the cycloaddition between electron-rich dienophiles and electron-poor 2-azadienes, yielding products with moderate to high enantioselectivity. acs.orgnih.govacs.org The reaction conditions are optimized to achieve good yields, though the catalyst's stability and activity can be sensitive to the polarity of the solvent. acs.org
Another strategy focuses on the stereoselective synthesis of 8-hydroxyquinoline (B1678124) derivatives, for which patent literature describes novel methods to prepare specific enantiomers. google.com These approaches are significant because prior art often focused only on the racemic products. google.com The development of such stereoselective syntheses allows for the investigation of the therapeutic potential of individual enantiomers, with studies indicating that in some cases, the R-enantiomer may possess higher or sole biological efficacy. google.com
These examples highlight the potential for applying chiral Lewis acid catalysis and other stereoselective methods to the synthesis of chiral analogs of this compound, which would be critical for detailed structure-activity relationship (SAR) studies.
Sustainable and Green Chemistry Considerations in Quinolinone Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, energy consumption, and the use of hazardous materials. researchgate.nettandfonline.com The synthesis of quinolines and quinolinones has been a fertile ground for the application of green chemistry principles, moving away from classical methods that often require high temperatures and harsh conditions. tandfonline.comacs.org
Key green strategies include:
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which enhances atom economy and reduces the number of purification steps. frontiersin.org
Green Catalysts: There is a shift towards using environmentally benign and recyclable catalysts. Examples include p-toluenesulfonic acid (p-TSA), cerium nitrate, and reusable solid acid catalysts like Nafion NR50. researchgate.netmdpi.com Nanocatalysts are also gaining prominence due to their high efficiency and potential for recovery and reuse. nih.govacs.org For instance, a magnetically recoverable palladium catalyst has been used for quinazolinone synthesis, demonstrating high yields and the ability to be reused for multiple cycles with minimal loss of activity. frontiersin.org
Alternative Energy Sources: Microwave-assisted organic synthesis has been shown to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating. mdpi.comresearchgate.net
Eco-Friendly Solvents: The use of hazardous organic solvents is a major environmental concern. Research has focused on using greener solvents like water and ethanol, or performing reactions under solvent-free conditions. researchgate.netnih.gov
These sustainable approaches, summarized in the table below, offer significant environmental and economic benefits for the synthesis of quinolinone scaffolds. acs.org
| Green Chemistry Strategy | Example Catalyst/Condition | Key Advantages | Source(s) |
| Multicomponent Reactions | Magnetic Pd Nanocatalyst | High atom economy, operational simplicity | frontiersin.org |
| Green Catalysts | p-TSA, Nafion NR50, Nanocatalysts | Recyclability, reduced waste, high efficiency | researchgate.netmdpi.comacs.org |
| Alternative Energy | Microwave Irradiation | Shorter reaction times, improved yields | mdpi.comresearchgate.net |
| Eco-Friendly Solvents | Water, Ethanol, Solvent-free | Reduced toxicity and environmental impact | researchgate.netnih.gov |
By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient and environmentally responsible. frontiersin.orgresearchgate.net
Functionalization and Derivatization Strategies of this compound
The functional groups and aromatic core of this compound provide multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives for further study.
Chemical Modifications at the Hydroxyl Group (e.g., Etherification, Esterification)
The hydroxyl group at the C-6 position is a prime target for functionalization through reactions like etherification and esterification. While specific examples for this exact compound are not detailed, the reactivity can be inferred from related structures. For instance, the alkylation of substituted 8-hydroxyquinolines with reagents like 1,3-dibromopropane (B121459) in the presence of a base and a phase-transfer catalyst (tetrabutylammonium iodide) demonstrates a viable pathway for ether formation. nih.gov Similarly, nucleophilic attack by the hydroxyl group is a key step in many reactions. In the context of hydroxychloroquine (B89500) synthesis, a hydroxylated quinoline is converted to a better leaving group using reagents like phosphorus oxychloride (POCl₃) to facilitate subsequent substitution. youtube.com These principles suggest that the hydroxyl group of this compound could be readily converted into various ethers and esters to modulate the compound's physicochemical properties.
Substitution and Functional Group Interconversion at the Methyl Moiety
The methyl group at the C-8 position offers another handle for derivatization. Metal-free methods have been developed for the functionalization of C(sp³)–H bonds in methylquinolines. nih.govacs.org One effective strategy involves a tandem reaction where 2-methylquinolines react with 2-styrylanilines. nih.govacs.org This process can be promoted by an acid like acetic acid, which activates the methyl group and facilitates the reaction cascade, leading to complex quinoline derivatives with good functional group tolerance. acs.org Another approach is the one-pot radical halogenation followed by alkylation, which can transform the methyl group into a benzyl (B1604629) bromide intermediate, allowing for subsequent substitution with nucleophiles like pyrrolidine. researchgate.net These methods provide a direct route to extend the molecular framework from the methyl position.
| Functionalization Strategy | Reagent/Catalyst | Position | Outcome | Source(s) |
| C(sp³)–H Activation | Acetic Acid | C-8 Methyl | Tandem cyclization to form complex quinolines | acs.org |
| Radical Halogenation | NBS, Bz₂O₂ | C-8 Methyl | Formation of benzyl bromide intermediate for substitution | researchgate.net |
Electrophilic Aromatic Substitution Reactions on the Quinolinone Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying the aromatic core. masterorganicchemistry.com In the quinoline system, the benzene (B151609) ring is more susceptible to electrophilic attack than the electron-deficient pyridine (B92270) ring. reddit.com For this compound, the directing effects of the substituents on the carbocyclic ring are paramount. The hydroxyl group at C-6 is a powerful activating ortho-, para-director, while the methyl group at C-8 is a less powerful activating ortho-, para-director.
The combined effect of these groups strongly directs incoming electrophiles to the C-5 and C-7 positions, which are ortho and para to the strongly activating hydroxyl group. Theoretical studies on 8-hydroxyquinoline using Density Functional Theory (DFT) have been employed to predict the most likely sites for electrophilic attack by analyzing the electron density of the highest occupied molecular orbital (HOMO). researchgate.netorientjchem.org Similar computational analysis for this compound would confirm the high reactivity at the C-5 and C-7 positions, making reactions like halogenation, nitration, and Friedel-Crafts alkylation/acylation highly regioselective. masterorganicchemistry.com
Nucleophilic Substitution Reactions at Key Positions
Nucleophilic substitution reactions on the quinolinone core typically require the presence of a good leaving group, such as a halogen. Research on the related compound 4-chloro-8-methylquinolin-2(1H)-one provides a clear blueprint for this type of functionalization. mdpi.comresearchgate.net This chloro-derivative is synthesized from 4-hydroxy-8-methylquinolin-2(1H)-one and serves as a versatile precursor. mdpi.comresearchgate.net The chlorine atom at the C-4 position is readily displaced by a variety of nucleophiles.
Documented nucleophilic substitution reactions include:
Hydrazinolysis: Reaction with hydrazine (B178648) hydrate (B1144303) yields the 4-hydrazino derivative. mdpi.comresearchgate.net
Thiation: Reaction with thiourea (B124793) or various thiols (in the presence of a base) leads to the formation of 4-sulfanyl or 4-alkylthio derivatives. mdpi.comresearchgate.net
Amination and Azidation: The chloro group can also be displaced by amines and azide (B81097) ions. mdpi.comresearchgate.net
These reactions demonstrate that introducing a leaving group, particularly at the C-4 position, activates the quinolinone ring for a wide range of nucleophilic substitutions, enabling the synthesis of diverse 4-substituted analogs. mdpi.comresearchgate.net
N-Alkylation and N-Arylation Approaches
The introduction of alkyl and aryl substituents on the nitrogen atom of the quinolin-2(1H)-one core is a critical step in the synthesis of diverse analogs. However, the quinolinone system is an ambident nucleophile, possessing two potential sites for electrophilic attack: the ring nitrogen (N1) and the exocyclic oxygen at the C2 position. This duality presents a significant challenge in regioselectivity, often leading to mixtures of N-substituted and O-substituted products.
N-Alkylation Challenges and Regioselectivity
Direct N-alkylation of the this compound scaffold is particularly challenging. The regiochemical outcome of the alkylation of quinolin-2(1H)-one derivatives is highly dependent on the substitution pattern of the quinoline ring, as well as the reaction conditions such as the base and solvent employed. researchgate.netresearchgate.net
Research conducted by Wang et al. provides crucial insights into the directing effects of substituents on the quinolinone ring. researchgate.net Their study on the alkylation of various substituted quinolin-2(1H)-ones with reagents like 2-bromoacetophenone (B140003) or chloroacetone (B47974) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) revealed a distinct pattern. While alkylation of the parent quinolin-2(1H)-one and its derivatives with substituents at the C6 and C7 positions yielded a mixture of N¹- and O²-alkylated products, with the N-alkylated product predominating, a complete reversal of selectivity was observed for 8-substituted quinolinones. researchgate.net For substrates bearing a methoxy, benzyloxy, or chloro group at the C8 position, the reaction exclusively afforded the O²-alkylated products. researchgate.net
This outcome is attributed to the steric hindrance imposed by the substituent at the C8 position, which impedes the approach of the alkylating agent to the N1 nitrogen, thereby favoring attack at the less hindered C2-oxygen atom. researchgate.net Given that the target compound, this compound, possesses a methyl group at the C8 position, it is expected to follow this trend, making direct N-alkylation a disfavored pathway in favor of O-alkylation. Furthermore, the presence of the C6-hydroxyl group introduces another potential site for O-alkylation, necessitating a protection strategy for any attempted N-alkylation.
N-Arylation via Cross-Coupling Reactions
In contrast to direct alkylation, N-arylation is typically achieved through more sophisticated transition-metal-catalyzed cross-coupling reactions. These methods offer powerful strategies for forming C(sp²)–N bonds and represent the most promising approaches for introducing aryl groups onto the nitrogen of this compound. The primary methods include the Chan-Lam coupling, the Buchwald-Hartwig amination, and the Ullmann condensation. nih.govwikipedia.orgwikipedia.org
The Chan-Lam coupling reaction is a copper-catalyzed N-arylation that utilizes arylboronic acids as the arylating agents. nih.govresearchgate.net This method is advantageous due to its relatively mild reaction conditions, often conducted in the presence of a copper(II) source like copper(II) acetate (B1210297) (Cu(OAc)₂), a base such as pyridine, and in a solvent like DMF at elevated temperatures. nih.govresearchgate.netresearchgate.net Studies have demonstrated the successful N-arylation of various substituted 3-formyl-2-quinolones, indicating the method's tolerance for different functional groups on the quinolinone core. nih.gov Although no specific examples involving 8-methyl-substituted quinolinones are reported, this methodology stands as a viable route for the N-arylation of the target compound, provided the C6-hydroxyl group is appropriately protected.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine (or in this case, the NH of the quinolinone) and an aryl halide or triflate. wikipedia.orglibretexts.org This reaction is renowned for its broad substrate scope and high functional group tolerance, enabled by the development of specialized phosphine (B1218219) ligands. wikipedia.orglibretexts.orgorganic-chemistry.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by association of the quinolinone, deprotonation, and subsequent reductive elimination to yield the N-arylated product. libretexts.orgnih.gov This powerful reaction is a cornerstone of modern synthetic chemistry for C-N bond formation and presents a robust strategy for the N-arylation of the this compound scaffold. wikipedia.org
The classical Ullmann condensation (specifically, the Goldberg reaction for C-N coupling) is the original copper-promoted N-arylation method. wikipedia.org Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org While modern protocols have been developed with improved catalyst systems and milder conditions, the Chan-Lam and Buchwald-Hartwig reactions are generally preferred for their broader applicability and more benign reaction profiles.
Compound Index
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 6 Hydroxy 8 Methylquinolin 2 1h One Derivatives
Systematic Positional Scanning of Substituents on Biological Activities
Systematic positional scanning involves placing substituents at various positions on the core 6-hydroxy-8-methylquinolin-2(1H)-one structure to map out regions critical for biological activity. Research has shown that the placement of functional groups can dramatically alter a compound's efficacy and target selectivity.
For instance, in the development of phosphodiesterase 3 (PDE3) inhibitors, which have applications as cardiotonic agents, modifications are often focused on the ether-linked side chain at the C6-hydroxyl group. nih.gov A study involving a series of 4-[(4-methyl-2-oxo-1,2-dihydro-6-quinolinyl)oxy]butanamide analogs revealed that the nature of the terminal amide substituent significantly impacts activity. nih.gov The introduction of a piperazine (B1678402) ring at this terminal position proved particularly effective.
Furthermore, studies on the broader 8-hydroxyquinoline (B1678124) scaffold, a close structural relative, demonstrate the importance of substituent placement for other activities like antifungal and anticancer effects. rsc.orgmdpi.com For example, modifications at the C7 position of clioquinol, a halogenated 8-hydroxyquinoline, with various arylamine groups led to compounds with significant antifungal activity. rsc.org These findings underscore that a systematic scan of all available positions on the quinolinone ring is essential to identify "hot spots" where substitutions can positively modulate biological activity. The introduction of substituents at the C2 and C5 positions of 8-hydroxyquinoline derivatives has been noted to increase anticancer activity. nih.gov
Table 1: Effect of Substituent Position on Biological Activity of Quinoline (B57606) Derivatives
| Parent Scaffold | Position of Substitution | Substituent Type | Observed Biological Activity | Reference |
|---|---|---|---|---|
| 6-Hydroxy-4-methylquinolin-2(1H)-one | C6-oxy-butanamide terminus | 4-Methylpiperazine-1-yl | Potent and selective PDE3 inhibition | nih.gov |
| 8-Hydroxyquinoline | C7 | Arylamine | Antifungal activity | rsc.org |
| 8-Hydroxyquinoline | C2 and C5 | Various | Increased anticancer activity | nih.gov |
Impact of Functional Group Type and Electronic Properties on Compound Potency and Selectivity
The type of functional group and its inherent electronic properties (i.e., whether it is electron-donating or electron-withdrawing) are pivotal in determining a compound's potency and selectivity. These factors influence how the molecule interacts with its biological target, affecting binding affinity and activation or inhibition.
In the context of PDE3 inhibition, the design of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives showed that a terminal 4-methylpiperazine group on the C6-oxy-butoxy side chain yielded the best pharmacological profile. nih.govresearchgate.net This compound, 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one, exhibited potent PDE3 inhibition with an IC50 of 0.20 µM and showed selectivity in increasing cardiac contraction force over frequency. nih.govresearchgate.net This suggests that the basicity and steric bulk of the piperazine ring are crucial for optimal interaction within the PDE3 active site.
Broader studies on related quinoline structures reinforce this principle. For 8-hydroxyquinoline-2-carboxamides, it was found that increasing the electron-withdrawing properties of substituents on an anilide ring enhanced antiviral activity. mdpi.com For example, an 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide showed high virus inhibition with low cytotoxicity. mdpi.com This indicates that modulating the electronic landscape of the molecule can fine-tune its biological effect. Halogen substituents, which are electron-withdrawing, have also been shown to be important. For instance, 5-chloro-8-hydroxyquinoline (B194070) demonstrated high inhibitory effects against certain bacteria. nih.gov The presence of a chlorine atom is a feature of the anticancer drug tipifarnib, which contains a quinoline-2-one nucleus. ekb.eg
The electronic effects of substituents can also impact the fundamental properties of the quinoline ring itself. For the 8-hydroxyquinoline scaffold, halogens act as σ-electron withdrawing and π-electron donating groups, while a nitro group is both a σ- and π-electron withdrawer. researchgate.net These electronic shifts can influence the acidity of the hydroxyl group and the basicity of the ring nitrogen, which are often critical for metal chelation and hydrogen bonding with target proteins. researchgate.netnih.gov
Stereochemical Influences on Pharmacological Profiles
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on pharmacological activity. nih.gov Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often interact differently with chiral biological targets like enzymes and receptors. nih.govresearchgate.net
While specific studies on the stereochemistry of this compound derivatives are not extensively detailed in the provided search results, the principles of stereochemistry are universally applicable in drug design. researchgate.net If a substituent introduced onto the this compound core creates a chiral center, it is highly probable that the resulting enantiomers will exhibit different pharmacological profiles. nih.gov
For example, one enantiomer might bind with high affinity to a target receptor, leading to the desired therapeutic effect, while the other enantiomer may be less active, inactive, or even cause unwanted side effects. nih.gov The two enantiomers of a chiral drug can vary significantly in their potency, selectivity for biological targets, and pharmacokinetics. nih.gov Therefore, when a synthetic route produces a racemic mixture (a 50:50 mix of both enantiomers), it is often necessary to separate the enantiomers and evaluate them individually to identify the more active and safer form.
Quantitative Relationship between Lipophilicity and Biological Response
Lipophilicity, the "greasiness" or "oiliness" of a molecule, is a critical physicochemical property that governs a drug's ability to cross cell membranes and reach its target. It is often expressed as a logarithm of the partition coefficient (log P). Quantitative Structure-Activity Relationship (QSAR) studies frequently analyze the correlation between lipophilicity and biological response.
For derivatives of the related 8-hydroxyquinoline scaffold, lipophilicity has been shown to be a key determinant of biological activity. In one study, the antiviral activity of 8-hydroxy-N-phenylquinoline-2-carboxamides was positively influenced by increasing lipophilicity. mdpi.comnih.gov The most active derivative featured a 3-nitro substituent, which also contributed to a higher log k value (a chromatographic measure of lipophilicity). mdpi.com
However, the relationship is not always linear. There is often an optimal range of lipophilicity for a given biological effect. If a molecule is too hydrophilic (low lipophilicity), it may not be able to cross lipid-rich biological membranes. Conversely, if it is too lipophilic, it might get trapped in fatty tissues, have poor solubility in aqueous environments, or be rapidly metabolized.
Research on various 8-hydroxyquinoline derivatives has demonstrated a clear link between their lipophilicity (determined by RP-HPLC) and their antimycobacterial and antifungal activities. nih.gov This highlights the necessity of balancing lipophilicity to achieve a desired biological outcome.
Table 2: Lipophilicity and Biological Activity of 8-Hydroxyquinoline Derivatives
| Compound Type | Lipophilicity Measure | Correlation with Activity | Biological Activity | Reference |
|---|---|---|---|---|
| 8-Hydroxy-N-phenylquinoline-2-carboxamides | log k | Positive | Antiviral | mdpi.comnih.gov |
Conformational Analysis and its Correlation with Activity
Conformational analysis involves studying the different spatial arrangements (conformations) a molecule can adopt due to the rotation of its single bonds. The specific three-dimensional conformation a molecule presents to its biological target is crucial for its activity.
Molecular modeling and conformational analysis are key tools for understanding how this compound derivatives interact with their targets. For example, in the study of PDE3 inhibitors based on the 6-hydroxy-4-methylquinolin-2(1H)-one scaffold, molecular modeling was used to superimpose the designed compounds onto the known inhibitor cilostamide (B1669031) within the PDE3B active site. researchgate.net This analysis helps to rationalize why certain conformations and substituents lead to higher potency. The flexibility of side chains, such as the butoxy chain at the C6 position, allows the molecule to adopt a favorable conformation to fit within the binding pocket of the enzyme. researchgate.net
Studies on related structures further emphasize this point. The flexibility of a linker chain in umbelliferone-8-hydroxyquinoline hybrids was suggested to influence their antifungal activity, with a four-carbon spacer providing better activity than a two-carbon one, likely by allowing for a more optimal binding conformation. mdpi.com Conformational analysis, often performed using molecular mechanics and quantum mechanics calculations, helps to clarify the effects of substituents on the molecule's three-dimensional structure and its correlation with activity. proquest.com
Pre Clinical Biological Evaluation and Mechanistic Studies of 6 Hydroxy 8 Methylquinolin 2 1h One Derivatives
In Vitro Biological Screening Methodologies
In vitro assays form the cornerstone of early-stage drug discovery, offering a controlled environment to assess the biological activity of newly synthesized compounds. These methodologies are designed to investigate specific interactions between the derivatives and biological targets, including cancer cells, enzymes, and pathogenic microorganisms.
Cell-based assays are fundamental in oncology research to identify compounds that can inhibit the growth of cancer cells or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity. nih.gov In this assay, mitochondrial dehydrogenases in living cells cleave the tetrazolium salt MTT into a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells. nih.govnih.gov
Research on various quinolin-2-one derivatives has utilized the MTT viability assay to screen for anticancer activity against cell lines such as the HCT-116 human colon carcinoma line. ekb.eg For instance, studies have shown that while a parent 4-hydroxy quinoline-2-one derivative might be largely inactive, structural modifications, such as the replacement of a hydroxyl group with chloro or azido (B1232118) groups, can significantly enhance cytotoxic activity. ekb.eg Hybrid molecules combining 1,4-naphthoquinone (B94277) with 8-hydroxyquinoline (B1678124) derivatives have also been evaluated for their anticancer potential, demonstrating that such molecular modifications can lead to active compounds. nih.gov
Table 1: Example of Anti-proliferative Activity of Quinolin-2-one Derivatives against HCT-116 Cells Note: This table is a representative example based on findings for related quinolinone structures.
| Compound/Derivative | Modification | IC₅₀ (µg/mL) | Activity Level |
|---|---|---|---|
| 4-hydroxy quinoline-2-one (Parent Compound) | - | >200 | Inactive ekb.eg |
| Chloro-derivative | -OH replaced with -Cl | 53.02 | Active ekb.eg |
| Azido-derivative | -OH replaced with -N₃ | 29.61 | More Active ekb.eg |
| Quinolone acylated arabinose hydrazone | Sugar moiety addition | 23.5 | Most Active ekb.eg |
Compounds that exhibit significant cytotoxicity are further investigated to determine the mechanism of cell death. A desirable trait for anticancer agents is the ability to induce apoptosis, or programmed cell death. Methodologies to study apoptosis include analyzing DNA fragmentation and assessing the activation of key proteins in the apoptotic cascade. For example, some heterocyclic compounds have been shown to induce apoptosis through the intrinsic mitochondrial pathway. nih.gov This process involves the impairment of the mitochondrial transmembrane potential, leading to the release of cytochrome c, which in turn activates caspases-9 and -3, the executioners of apoptosis. nih.gov
The process by which a DNA lesion, such as that caused by a genotoxic agent, leads to apoptosis can be complex, sometimes requiring multiple rounds of cell replication for the secondary DNA damage, like double-strand breaks, to trigger cell death. nih.gov Studies on cell cycle modulation, often using flow cytometry, can reveal if a compound causes cells to arrest in a specific phase (e.g., G2/M phase), preventing further proliferation and leading to apoptosis. nih.gov
Many drugs exert their effects by inhibiting the activity of specific enzymes. Derivatives of the quinolinone scaffold have been investigated as inhibitors for a wide range of enzymes implicated in various diseases.
Phosphodiesterase 3 (PDE3): Selective PDE3 inhibitors can improve cardiac contractility and are explored for use in congestive heart failure. nih.gov Derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one have been synthesized and evaluated as potential cardiotonic agents, with some compounds showing potent inhibitory activity against PDE3. nih.gov For example, the compound 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one demonstrated an IC₅₀ value of 0.20 µM for PDE3 inhibition. nih.gov
Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE): These enzymes are key targets in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govimist.ma Inhibition of AChE prevents the breakdown of the neurotransmitter acetylcholine, while MAO-B inhibition increases dopamine (B1211576) levels in the brain. nih.govimist.ma In silico and in vitro studies on 8-hydroxyquinoline derivatives have shown their potential as inhibitors of both AChE and MAO-B, making them multi-target candidates for Alzheimer's therapy. nih.gov
Catechol-O-methyltransferase (COMT): COMT inhibitors are used in Parkinson's disease treatment to prevent the degradation of levodopa, thereby increasing its bioavailability to the brain. nih.gov While specific studies on 6-Hydroxy-8-methylquinolin-2(1H)-one derivatives as COMT inhibitors are less common, the broader quinoline (B57606) class is of interest for developing enzyme inhibitors.
Other Enzymes: The quinoline scaffold is present in drugs that inhibit other crucial enzymes. For example, topoisomerase inhibitors are a mainstay of cancer chemotherapy, and tyrosine kinase inhibitors are used in targeted cancer therapies. Derivatives of quinoline are continuously explored for their potential to inhibit these and other enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH).
Table 2: Enzymatic Inhibition Profile of Selected Quinolinone Derivatives Note: This table compiles data from related quinolinone and hydroxyquinoline structures to illustrate inhibitory potential.
| Enzyme Target | Derivative Class | Observed Activity | Reference |
|---|---|---|---|
| PDE3 | 6-hydroxy-4-methylquinolin-2(1H)-one analogs | Potent inhibition (IC₅₀ = 0.20 µM for lead compound) | nih.gov |
| MAO-B | Azo-8-hydroxyquinoline derivatives | Identified as promising inhibitors through in silico studies | nih.gov |
| AChE | Azo-8-hydroxyquinoline derivatives | Evaluated as multi-target inhibitors for Alzheimer's Disease | nih.gov |
Receptor binding assays are used to determine the affinity of a compound for a specific biological receptor. These assays are critical in developing drugs that target receptor-mediated signaling pathways. For instance, derivatives of 4-hydroxy-2(1H)-quinolone have been synthesized and evaluated as potential radioligands for the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, a target for neurological disorders. nih.gov Compounds such as 7-chloro-4-hydroxy-3-{3-(4-methylaminobenzyl) phenyl}-2-(1H)-quinolone showed high affinity for this site with a Kᵢ value of 11.7 nM. nih.gov Other studies have noted that 6-hydroxy-1-methyl derivatives can exhibit high affinity for the 5-HT1A serotonin (B10506) receptor, suggesting potential for antidepressant therapies.
Oxidative stress caused by free radicals is implicated in numerous diseases. The antioxidant potential of quinolinone derivatives is often assessed using assays that measure their ability to scavenge free radicals. One common method is the H₂O₂ scavenging activity assay. Studies have shown that the presence and position of hydroxyl (-OH) groups on the quinoline ring significantly influence antioxidant capacity. ekb.eg For example, a quinolinonyl-glycine derivative demonstrated excellent H₂O₂ scavenging activity, with an IC₅₀ value of 20.92 µg/mL, which was superior to the standard antioxidant, ascorbic acid. ekb.eg The presence of multiple hydroxyl groups generally increases the radical scavenging activity. researchgate.net
The quinoline core is a well-established pharmacophore in antimicrobial agents. Derivatives are routinely screened for their activity against a panel of pathogenic microbes.
Antimicrobial and Antifungal Activity: The activity of new derivatives is tested against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans). ekb.egnih.gov Broth microdilution assays are commonly used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe. researchgate.netmdpi.com While some quinolin-2-one derivatives show no activity against fungi like C. albicans, others can exhibit good antibacterial effects. ekb.eg For example, 8-hydroxyquinoline derivatives have demonstrated potent antifungal activity against various Candida and Aspergillus species. researchgate.netmdpi.com Hybrid compounds, such as quinoline-based hydroxyimidazolium hybrids, have also shown remarkable activity against pathogens like Cryptococcus neoformans and Mycobacterium tuberculosis. mdpi.com
Antiviral Activity: The quinoline scaffold is found in numerous compounds with broad-spectrum antiviral activity. nih.gov Derivatives have been tested against a range of viruses, including influenza viruses, coronaviruses (like MERS-CoV and SARS-CoV-2), and dengue virus. mdpi.comnih.gov Antiviral activity is often assessed using plaque reduction assays or by measuring the inhibition of viral replication in cell culture, with results expressed as the 50% effective concentration (EC₅₀). nih.govmdpi.com For example, certain 8-hydroxyquinoline-2-carboxanilides have shown high inhibition of H5N1 avian influenza virus growth with low cytotoxicity. mdpi.com
Table 3: Overview of Antimicrobial Spectrum for Quinoline Derivatives Note: This table summarizes findings from various quinoline and hydroxyquinoline derivative studies.
| Organism Type | Example Species | Activity of Derivatives | Reference |
|---|---|---|---|
| Gram-positive Bacteria | Staphylococcus aureus | Good to moderate activity observed for some derivatives | ekb.egnih.gov |
| Gram-negative Bacteria | Escherichia coli | Good activity observed for specific hydrazone derivatives | ekb.eg |
| Fungi | Candida albicans, Cryptococcus neoformans | Variable; some derivatives inactive, others show potent inhibition (MIC = 15.6 µg/mL) | ekb.egresearchgate.netmdpi.com |
| Mycobacteria | Mycobacterium tuberculosis | Potent activity observed (MIC = 10 µg/mL for some hybrids) | mdpi.com |
| Viruses | Influenza H5N1, Dengue, Coronaviruses | Significant inhibitory activity reported for various derivatives | mdpi.comnih.gov |
Anti-inflammatory Response Evaluation
The anti-inflammatory potential of quinolinone derivatives is a key area of pre-clinical investigation. Studies on structurally related compounds, such as hydroxylated dihydroquinoline and tetrahydroquinoline derivatives, provide a framework for this evaluation. A significant aspect of this assessment involves measuring the compound's ability to modulate inflammatory mediators.
For instance, a study on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) demonstrated its anti-inflammatory effects in a rat model of Parkinson's disease. nih.govnih.gov The administration of HTHQ led to a notable decrease in the mRNA levels of pro-inflammatory cytokines. nih.govnih.gov This reduction in cytokine expression is a critical indicator of anti-inflammatory activity. The mechanism often involves the inhibition of key inflammatory signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.govnih.gov Similarly, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline was found to reduce the mRNA of pro-inflammatory cytokines and the concentration of immunoglobulin G, thereby alleviating inflammation. mdpi.comresearchgate.net
These findings suggest that derivatives of this compound likely exert their anti-inflammatory effects by suppressing the expression of pivotal inflammatory molecules.
Table 1: Illustrative Anti-inflammatory Effects of a Related Quinoline Derivative (HTHQ)
| Parameter Measured | Observed Effect | Associated Pathway | Reference |
|---|---|---|---|
| mRNA of pro-inflammatory cytokines | Reduced | Inflammatory response | nih.gov |
| Myeloperoxidase (MPO) activity | Decreased | Inflammatory cell infiltration | nih.gov |
| p65 NF-κB factor expression | Reduced | NF-κB Signaling | nih.gov |
| Serum Immunoglobulin G (IgG) level | Decreased | Humoral immune response | nih.gov |
Molecular Target Identification and Validation Approaches
Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for further drug development. nih.gov A multi-pronged approach combining proteomics, metabolomics, gene expression analysis, and affinity-based probes is employed to discover and validate the targets of quinolinone derivatives. aacrjournals.org
Proteomics and metabolomics are powerful tools for generating unbiased, system-wide views of molecular changes induced by a compound. aacrjournals.orgnih.gov
Proteomic profiling involves analyzing the entire set of proteins (the proteome) in a cell or tissue. This can reveal changes in protein expression or post-translational modifications upon treatment with a compound, pointing toward affected pathways and potential direct targets. nih.gov For example, proteomic screening of quinoline drugs against the human purine-binding proteome successfully identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as specific targets. drugbank.comnih.gov
Metabolomic profiling analyzes the complete set of small-molecule metabolites. This technique provides a functional readout of the cellular state and can identify metabolic pathways perturbed by the compound. nih.govoaji.net Studies have shown that metabolic profiling can effectively predict the mode of action of uncharacterized compounds by comparing their metabolic fingerprints to those of known drugs. nih.govnih.gov For some quinolinones, metabolomic analysis has supported findings from proteomic studies, indicating effects on glucose metabolism. aacrjournals.org
These high-throughput methods generate vast datasets that can pinpoint the biological processes affected by this compound derivatives, thereby guiding further validation studies. aacrjournals.orgnih.gov
Analyzing changes in gene expression provides critical insights into the cellular response to a drug. This is often done using techniques like microarray analysis or quantitative real-time PCR (RT-qPCR). mdpi.comnih.gov
For example, when the quinolone antibacterial agent ofloxacin (B1677185) was administered to juvenile rats, gene expression profiling revealed time-dependent changes in various gene categories. nih.gov Early changes were seen in genes related to intracellular signaling cascades, followed by alterations in genes involved in cell death and inflammatory responses. nih.gov Specifically, the expression of genes like Ptgs2 (encoding COX-2, an enzyme involved in inflammation) and various stress-response genes was significantly up-regulated. nih.govnih.gov Similarly, studies on fumiquinazolines, a subgroup of quinoline alkaloids, used RT-qPCR and ELISA to assess changes in the expression of proteins involved in the epithelial-mesenchymal transition (EMT) after compound treatment. mdpi.com This demonstrates that while mRNA levels may not always change, the ultimate protein levels can be significantly altered, highlighting the need to measure both. mdpi.com
Such analyses can reveal the transcriptional reprogramming induced by this compound derivatives, corroborating findings from proteomic and metabolomic studies and helping to build a comprehensive picture of the compound's mechanism.
Affinity-based protein profiling (ABPP) is a powerful chemical proteomics strategy to directly identify the protein targets of a small molecule within a complex biological system. nih.govyoutube.com This method involves creating a chemical "probe" by modifying the parent compound. nih.govresearchgate.net
The probe typically consists of three key components:
The Parent Ligand: The core structure of the bioactive molecule (e.g., a this compound derivative) that recognizes and binds to the target protein. researchgate.net
A Reactive Group: A chemically reactive moiety (e.g., a photoactivatable group like a diazirine or benzophenone) that, upon activation, forms a stable, covalent bond with the target protein. researchgate.netrsc.org
A Reporter Tag: A tag, such as biotin (B1667282) or a fluorescent dye, that allows for the detection, enrichment, and identification of the probe-protein complex. youtube.comnih.gov
In practice, a biotinylated version of a quinolinone derivative can be synthesized and incubated with cell lysates. aacrjournals.org The probe and its bound proteins are then "pulled down" using streptavidin-coated beads, separated, and identified by mass spectrometry. aacrjournals.orgnih.gov This approach has been successfully used to identify targets for various quinoline and quinazolinone derivatives, revealing interactions with proteins involved in metabolism and cytoskeletal structure. aacrjournals.orgnih.gov
Table 2: Components of a Standard Affinity-Based Probe
| Component | Function | Example | Reference |
|---|---|---|---|
| Recognition Unit (Ligand) | Binds specifically to the target protein. | Quinolinone scaffold | researchgate.net |
| Reactive Group (Warhead) | Forms a covalent bond with the target upon activation. | Aryl diazirine, Benzophenone | researchgate.net |
| Reporter Tag | Enables visualization and/or purification of the probe-target complex. | Biotin, Fluorescent Dye (FITC) | youtube.comresearchgate.net |
Mechanistic Insights into Biological Actions
A primary goal of mechanistic studies is to determine how a compound modulates specific cellular signaling pathways. Quinoline and quinolinone derivatives have been shown to interfere with several critical pathways involved in inflammation and cell proliferation. nih.govnih.govnih.gov
A key pathway implicated in the anti-inflammatory effects of related compounds is the NF-κB signaling cascade . mdpi.comresearchgate.net Studies on hydroxylated tetrahydroquinoline derivatives have shown they can reduce the expression of the p65 subunit of NF-κB. nih.govnih.gov Since NF-κB controls the transcription of numerous pro-inflammatory genes, its inhibition is a significant anti-inflammatory mechanism. nih.govmdpi.com
Another major pathway often targeted by quinoline derivatives is the PI3K/Akt/mTOR pathway , which is central to cell proliferation, survival, and metabolism. nih.govnih.govjst.go.jp Several quinoline-based compounds have been developed as potent inhibitors of this pathway. jst.go.jpresearchgate.net For example, the quinoline derivative PQQ was identified as a dual mTORC1 and mTORC2 inhibitor, effectively blocking the entire PI3K-Akt-mTOR-p70S6K cascade in leukemia cells. nih.gov Western blot analysis is a common method to confirm pathway inhibition by measuring the phosphorylation status of key proteins like Akt, mTOR, and their downstream effectors. jst.go.jpsemanticscholar.org
By investigating these and other relevant pathways, researchers can elucidate the precise molecular events through which this compound derivatives exert their biological effects.
Table 3: Example of Signaling Pathway Modulation by Quinoline Derivatives
| Signaling Pathway | Key Protein Target | Effect of Compound | Method of Validation | Reference |
|---|---|---|---|---|
| PI3K/Akt/mTOR | Phospho-PI3K | Inhibited | Western Blot | jst.go.jp |
| PI3K/Akt/mTOR | Phospho-Akt | Inhibited | Western Blot | nih.govjst.go.jp |
| PI3K/Akt/mTOR | mTOR | Inhibited (IC50 = 64nM for PQQ) | Cell-free mTOR assay | nih.gov |
| NF-κB | p65 Subunit | Expression reduced | Western Blot / Immunohistochemistry | nih.gov |
Studies on DNA Interaction and Topoisomerase Inhibition
The interaction of small molecules with DNA and the inhibition of topoisomerase enzymes are crucial mechanisms for many anticancer and antibacterial agents. Quinolinone derivatives, as a class, are known to engage with these targets. Topoisomerases are vital enzymes that resolve topological challenges in DNA, such as supercoiling, which arise during processes like replication and transcription. mdpi.comnih.gov These enzymes function by creating transient breaks in the DNA backbone. mdpi.com
Topoisomerase inhibitors often act as "poisons," stabilizing the transient covalent complex formed between the topoisomerase and the cleaved DNA strand. wikipedia.org This stabilization prevents the re-ligation of the DNA, leading to an accumulation of DNA strand breaks. These breaks can trigger cell cycle arrest and ultimately apoptosis, or programmed cell death, which is a key mechanism for their therapeutic effects. wikipedia.org
There are two main types of topoisomerases: Type I, which cleaves a single DNA strand, and Type II, which cleaves both strands. mdpi.comwikipedia.org Certain quinolone derivatives are well-documented inhibitors of bacterial Type II topoisomerases, namely DNA gyrase and topoisomerase IV. wikipedia.org In the context of cancer therapy, human topoisomerase I and II are the primary targets. mdpi.comnih.gov For instance, the widely used anticancer drug camptothecin (B557342) and its derivatives target human topoisomerase I by binding to the enzyme-DNA interface, thereby trapping the cleavage complex. nih.gov
While direct studies on this compound are limited, related quinoline structures have been shown to interact with DNA. Some quinolines are capable of intercalating into the DNA duplex, a process where the molecule inserts itself between the base pairs of the DNA helix. mdpi.com This mode of binding can distort the DNA structure and interfere with the function of DNA-processing enzymes. Furthermore, studies on other topoisomerase inhibitors have shown that stabilizing the topoisomerase-DNA complex can render the DNA a poor substrate for other enzymes, such as DNA methylase, potentially leading to epigenetic modifications like DNA hypomethylation. nih.gov
Enzyme Kinetics and Detailed Inhibition Mechanisms
The quinolinone scaffold is a versatile structure found in numerous enzyme inhibitors. Kinetic studies of various derivatives reveal detailed mechanisms of how these compounds interact with their target enzymes. For example, derivatives of the closely related compound, 6-hydroxy-4-methylquinolin-2(1H)-one, have been synthesized and evaluated as potent and selective inhibitors of phosphodiesterase 3 (PDE3), an enzyme involved in cardiovascular function. nih.gov
The design of these inhibitors was based on the structure of known selective PDE3 inhibitors like cilostamide (B1669031). nih.gov The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor. In a study of 6-hydroxy-4-methylquinolin-2(1H)-one analogs, compounds were identified with significant PDE3 inhibitory activity, with some displaying IC₅₀ values in the sub-micromolar range. nih.gov For instance, the derivative 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one (compound 4j) was found to be a potent PDE3 inhibitor. nih.gov
The inhibition mechanism can be further elucidated through kinetic analysis. While specific kinetic studies on this compound are not extensively documented, research on other quinoline-based inhibitors often reveals non-competitive or mixed-type inhibition. A non-competitive inhibitor, for instance, binds to a site on the enzyme distinct from the substrate-binding site (an allosteric site), reducing the enzyme's catalytic efficiency without affecting substrate binding.
The following table presents data from a study on 6-hydroxy-4-methylquinolin-2(1H)-one derivatives, illustrating their potency as PDE3 inhibitors.
| Compound | Structure | PDE3 Inhibition (IC₅₀, µM) | Positive Inotropic Effect (% change at 100 µM) | Chronotropic Effect (% change at 100 µM) |
|---|---|---|---|---|
| 4j | 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one | 0.20 | 165 ± 4 | 115 ± 7 |
| Cilostamide | Reference Compound | 0.02 | 180 ± 5 | 120 ± 8 |
| Amrinone | Reference Compound | 2.10 | 170 ± 6 | 135 ± 6 |
Data sourced from a study on PDE3 inhibitors based on the 6-hydroxy-4-methylquinolin-2(1H)-one scaffold. nih.gov
Investigation of Oxidative Stress Pathways and Mitochondrial Function
The interplay between quinolinone derivatives, oxidative stress, and mitochondrial function is a critical area of investigation. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Mitochondria are central to this process as they are both a primary source of ROS and a major target of oxidative damage.
Some quinoline derivatives have been shown to induce mitochondrial dysfunction. For example, a study on the furoquinolinone derivative 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ) revealed that its cytotoxicity is mediated through direct action on mitochondria. nih.gov Intracellular oxidation of HOFQ by alcohol dehydrogenase leads to products that cause mitochondrial depolarization, which is a key event in the initiation of apoptosis. nih.gov This depolarization can trigger the opening of the mitochondrial permeability transition pore, disrupting mitochondrial function. nih.gov
Conversely, other quinoline derivatives exhibit antioxidant properties and can protect against oxidative stress. A study on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), a related tetrahydroquinoline, demonstrated its ability to alleviate oxidative stress in a model of Parkinson's disease. mdpi.com HTHQ reduced the levels of lipid and protein oxidation products, showcasing its antioxidant attributes. mdpi.com It is proposed that some quinolines may exert this protective effect by chelating redox-active metal ions like iron, thereby preventing the formation of highly damaging free radicals via the Fenton reaction. mdpi.comnih.gov
Analytical Methodologies for Research and Characterization of 6 Hydroxy 8 Methylquinolin 2 1h One and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the elucidation of the molecular structure of 6-Hydroxy-8-methylquinolin-2(1H)-one and its analogues. By probing the interactions of these molecules with electromagnetic radiation, researchers can deduce detailed information about their atomic composition, bonding, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise molecular structure of quinolinone derivatives. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped, while two-dimensional (2D) techniques reveal connectivity and spatial relationships.
¹H and ¹³C NMR: The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly indicative of the electronic environment of the nuclei. For quinolin-2(1H)-one derivatives, the aromatic protons typically resonate in the downfield region of the ¹H spectrum, while the methyl and any methylene (B1212753) protons appear further upfield. In the ¹³C spectrum, the carbonyl carbon (C2) shows a characteristic downfield shift. For instance, in studies of related quinolone derivatives, the NH proton of the quinolone ring gives a singlet around 7.99 ppm, and adjacent methylene (CH₂) protons show signals at 5.37 ppm in ¹H NMR and 69.0 ppm in ¹³C NMR. nih.gov Alkylation at the N1 or O2 position causes significant shifts in the adjacent carbon signals, which is a key diagnostic for determining the site of substitution. researchgate.net
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, confirming the connectivity of the carbon skeleton. Heteronuclear correlation spectra like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assign specific protons to their directly attached carbons and to map long-range (2-3 bond) C-H correlations, respectively. These are crucial for the unambiguous assignment of all ¹H and ¹³C signals, especially in complex derivatives.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly valuable for determining the through-space proximity of protons. This technique can confirm stereochemistry and reveal the conformation of substituents. Furthermore, concentration-dependent ¹H NMR studies, which can be supplemented by NOESY data, are used to investigate intermolecular interactions, such as the aromatic stacking (π-π interactions) that quinoline (B57606) derivatives are known to exhibit in solution. uncw.edu
Table 1: Representative NMR Chemical Shifts (δ) for the Quinolinone Core
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | N-H (Amide) | ~7.99 | nih.gov |
| ¹H | C-H (Aromatic) | 6.5 - 8.5 | uncw.edu |
| ¹H | C-H (Methyl) | ~2.8 | chemicalbook.com |
| ¹³C | C=O (Amide Carbonyl) | >160 | researchgate.net |
| ¹³C | C-O (Phenolic) | >150 | tsijournals.com |
| ¹³C | C (Aromatic) | 110 - 150 | researchgate.nettsijournals.com |
| ¹³C | C (Methyl) | ~20 | tsijournals.com |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring their vibrational frequencies.
Infrared (IR) Spectroscopy: For this compound, IR spectroscopy provides clear evidence for its key functional groups. The presence of a broad absorption band in the 3400 to 3650 cm⁻¹ region is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. pressbooks.pub A sharp peak between 3300 and 3500 cm⁻¹ corresponds to the N-H stretch of the lactam (amide) group. nih.govpressbooks.pub One of the most easily identifiable absorptions is the strong, sharp peak for the C=O (carbonyl) stretch of the amide, which typically appears in the 1670 to 1780 cm⁻¹ range. nih.govpressbooks.pub Stretching vibrations for aromatic C=C bonds are found from 1500-1600 cm⁻¹, while C-O stretching appears in the 1264–1239 cm⁻¹ region. nih.govlibretexts.orglibretexts.org
Raman Spectroscopy: While less commonly reported for routine characterization, Raman spectroscopy offers valuable complementary information. Aromatic ring vibrations are often strong in Raman spectra. Moreover, surface-enhanced Raman scattering (SERS) has been utilized for quinoline derivatives, demonstrating its potential as a highly sensitive diagnostic probe. acs.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Frequency Range (cm⁻¹) | Intensity | Reference |
|---|---|---|---|---|
| Phenol | O–H stretch | 3400 - 3650 | Strong, Broad | pressbooks.pub |
| Amide (Lactam) | N–H stretch | 3300 - 3500 | Medium, Sharp | nih.govpressbooks.pub |
| Alkane | C–H stretch | 2850 - 2960 | Medium | libretexts.orglibretexts.org |
| Amide (Lactam) | C=O stretch | 1670 - 1780 | Strong, Sharp | nih.govpressbooks.pub |
| Aromatic | C=C stretch | 1500 - 1600 | Medium | libretexts.org |
| Phenol | C–O stretch | 1230 - 1270 | Medium | nih.gov |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of the target compound and for gaining structural insights through the analysis of its fragmentation patterns.
For this compound, the molecular weight is 175.19 g/mol . cymitquimica.com High-resolution mass spectrometry (HRMS) would be used to determine the elemental composition by providing a highly accurate mass measurement of the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺.
The fragmentation of quinoline-based structures under electron ionization (EI) often involves characteristic losses. A primary dissociation pathway for the quinoline radical cation is the loss of a neutral hydrogen cyanide (HCN) molecule, leading to a C₈H₆˙⁺ fragment ion. rsc.org For this compound, other expected fragmentations would include the loss of a methyl radical (•CH₃, a loss of 15 Da) and the loss of carbon monoxide (CO, a loss of 28 Da) from the lactam ring, which is a common fragmentation pattern for cyclic amides. libretexts.org The specific fragmentation pattern serves as a molecular fingerprint that helps to confirm the identity of the compound and distinguish it from its isomers.
UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The quinolinone core is a chromophore, and its absorption spectrum provides valuable information.
8-Hydroxyquinoline (B1678124) itself exhibits characteristic absorption maxima (λmax) in the UV region. researchgate.netresearchgate.net The spectrum of this compound and its derivatives is influenced by the extended conjugated system. The position of the λmax is sensitive to the solvent polarity and to the nature and position of substituents on the quinoline ring. nih.gov For example, derivatization at the hydroxyl group can cause a blue shift (a shift to a shorter wavelength) in the absorption spectrum. nih.gov
Furthermore, UV-Visible spectroscopy is a standard method for quantifying the concentration of the compound in a solution, provided it is the only absorbing species at a given wavelength. By using the Beer-Lambert law and a previously established molar absorptivity (ε) value, the concentration of a sample can be accurately determined. researchgate.net
Chromatographic Separation and Purity Assessment
Chromatographic techniques are fundamental for the separation of target compounds from reaction mixtures or natural extracts and for the critical assessment of their purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Lipophilicity Determination
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of quinolinone derivatives. mdpi.com A reversed-phase HPLC (RP-HPLC) system, typically with a C18 stationary phase, is most commonly used. researchgate.net A sample is injected into the system and eluted with a mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks.
Beyond purity assessment, RP-HPLC is a widely accepted and reliable method for the experimental determination of a compound's lipophilicity. nih.govnih.gov Lipophilicity is a critical parameter that influences a molecule's pharmacokinetic behavior. nih.govmdpi.com In this method, the retention time of the compound under isocratic conditions is measured. researchgate.net From the retention time, the retention factor (k) is calculated. The logarithm of the retention factor (log k), determined using varying concentrations of an organic modifier in the mobile phase, serves as a chromatographic index of lipophilicity and is often correlated with the octanol-water partition coefficient (log P). mdpi.comresearchgate.net
Table 3: Typical RP-HPLC System for Analysis of Quinoline Derivatives
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Reversed-phase C18 column | researchgate.net |
| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer and an organic modifier (e.g., methanol, acetonitrile) | mdpi.comresearchgate.net |
| Detection | UV detector set at a λmax of the compound | researchgate.net |
| Primary Output | Chromatogram showing retention time and peak area | researchgate.net |
| Derived Parameter | Retention factor (k) and log k for lipophilicity determination | mdpi.comresearchgate.net |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. For a compound like this compound, which is a solid at room temperature, direct GC analysis is challenging due to its low volatility. To overcome this, the compound is typically converted into a more volatile derivative before analysis. This process, known as derivatization, often targets the active hydrogen of the hydroxyl group, replacing it with a non-polar, thermally stable group.
The primary purpose of using GC, often coupled with a mass spectrometer (GC-MS), in the study of quinolinone derivatives is to ascertain the purity of a sample, identify byproducts in a synthesis reaction, or quantify the components of a mixture. For instance, in the analysis of various quinoline compounds, GC-MS is instrumental in determining the yields of reaction products. acs.org The analysis of volatile constituents from natural sources containing quinoline alkaloids has also been successfully performed using GC-MS. nih.gov
A common derivatization method is silylation, where a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) reacts with the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. This TMS derivative is significantly more volatile and less polar, making it suitable for GC analysis.
The derivatized sample is then injected into the GC system. A typical GC-MS setup for analyzing such derivatives would involve:
Injector: Operates at a high temperature (e.g., 280 °C) to ensure rapid volatilization of the derivative. acs.org
Carrier Gas: An inert gas, typically high-purity helium, flows through the column. acs.org
Column: A capillary column, such as an HP-PONA (50 m × 0.200 mm × 0.50 μm), is used to separate the components of the mixture based on their boiling points and interactions with the column's stationary phase. acs.org
Oven Program: The temperature of the column is carefully controlled. A typical program might start at a lower temperature (e.g., 40 °C), hold for several minutes, and then ramp up to a higher temperature (e.g., 230 °C) to elute compounds with higher boiling points. acs.org
Detector: A mass spectrometer is commonly used as the detector. It ionizes the eluted molecules, separates the ions based on their mass-to-charge ratio, and generates a mass spectrum that can be used to identify the compound by comparing it to spectral libraries or analyzing its fragmentation pattern.
Although some tetrahydroquinoline derivatives have been noted as being volatile liquids, the functional groups on this compound necessitate derivatization for effective GC analysis. acs.org
Elemental Analysis for Compound Verification
Elemental analysis is a fundamental technique in synthetic chemistry used to determine the elemental composition (by mass) of a compound. This method is crucial for verifying the empirical formula of a newly synthesized substance, such as this compound, and serves as a primary indicator of its purity. The structures of numerous newly synthesized quinolinone and quinolinethione derivatives have been established with the support of elemental analysis data. researchgate.netmdpi.com
The technique involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂) —are collected and measured. From the masses of these products, the percentage of carbon, hydrogen, and nitrogen in the original sample can be calculated. The percentage of oxygen is typically determined by difference.
For this compound, the molecular formula is C₁₀H₉NO₂. Based on its molecular weight of 175.19 g/mol , the theoretical elemental composition can be calculated. cymitquimica.com Experimental results from elemental analysis are then compared to these theoretical values. A close agreement (typically within ±0.4%) between the experimental and calculated percentages provides strong evidence for the compound's identity and purity.
| Element | Symbol | Atomic Mass (g/mol) | Theoretical Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.011 | 68.56 |
| Hydrogen | H | 1.008 | 5.18 |
| Nitrogen | N | 14.007 | 7.99 |
| Oxygen | O | 15.999 | 18.26 |
Crystallography for Solid-State Structural Elucidation (e.g., X-ray Diffraction)
X-ray crystallography is the most definitive analytical method for determining the detailed three-dimensional atomic and molecular structure of a crystalline solid. For a compound like this compound, single-crystal X-ray diffraction provides unambiguous proof of its chemical structure, including the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.
The process involves growing a high-quality single crystal of the compound, which can be achieved by methods such as slow evaporation of a solvent. helsinki.finih.gov This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays into a specific pattern of spots, and the intensities and positions of these spots are measured. This diffraction data is then used to calculate an electron density map of the crystal, from which a model of the molecular structure can be built and refined.
The data obtained from a single-crystal X-ray diffraction experiment is extensive. A representative table of crystallographic data for a related quinolinone derivative illustrates the type of information generated.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₉NO |
| Formula Weight | 159.18 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.6542 (5) |
| b (Å) | 10.9976 (6) |
| c (Å) | 23.6264 (10) |
| Volume (ų) | 3288.0 (3) |
| Z (Molecules/unit cell) | 16 |
| Temperature (K) | 295 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
Emerging Research Directions and Future Perspectives for 6 Hydroxy 8 Methylquinolin 2 1h One Derivatives
Exploration of Novel Biological Targets and Therapeutic Areas (pre-clinical stage)
Research into derivatives of the quinolinone core, including the closely related 6-hydroxy-8-methylquinolin-2(1H)-one, has revealed a wide array of potential therapeutic applications. Pre-clinical studies are actively investigating new biological targets, moving beyond traditional applications. The quinolinone structure is a foundational element for compounds displaying a broad spectrum of biological activities in various tissues. tandfonline.com
Initial research identified derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one as selective phosphodiesterase 3 (PDE3) inhibitors, which improve cardiac contractility and are being explored for use in congestive heart failure. nih.govresearchgate.net Further studies have expanded the scope to other targets. For instance, derivatives of 8-hydroxyquinolin-2(1H)-one have been designed as potent β2-adrenoceptor agonists, showing potential for treating respiratory diseases like asthma and COPD. researchgate.net
In the realm of oncology, quinolinone derivatives are being optimized as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a target implicated in various cancers, including acute myeloid leukemia. nih.gov The general cytotoxic capabilities of quinoline (B57606) and quinolinone derivatives against various cancer cell lines are also well-documented, with ongoing research to identify specific mechanisms and enhance potency. brieflands.comnih.gov Other promising pre-clinical findings include the development of quinoline-based compounds that inhibit DNA methyltransferases (DNMT1), enzymes that are crucial in epigenetics and cancer development. biorxiv.org Additionally, certain 2-oxo-1,2-dihydroquinoline derivatives have been identified as inhibitors of DNA gyrase, indicating potential as a new class of antibacterial agents. capes.gov.br
Table 1: Pre-clinical Biological Targets of Quinolinone Derivatives
| Derivative Class | Biological Target | Potential Therapeutic Area | Reference |
|---|---|---|---|
| 6-Hydroxy-4-methylquinolin-2(1H)-one | Phosphodiesterase 3 (PDE3) | Congestive Heart Failure | nih.govresearchgate.net |
| 8-Hydroxyquinolin-2(1H)-one | β2-Adrenoceptor | Respiratory Diseases (Asthma, COPD) | researchgate.net |
| Quinolinone Derivatives | Mutant Isocitrate Dehydrogenase 1 (mIDH1) | Cancer (e.g., Acute Myeloid Leukemia) | nih.gov |
| Quinoline-based Compounds | DNA Methyltransferase 1 (DNMT1) | Cancer (Epigenetic Therapy) | biorxiv.org |
| 2-Oxo-1,2-dihydroquinoline Derivatives | DNA Gyrase | Bacterial Infections | capes.gov.br |
| 8-Hydroxyquinoline (B1678124) Derivatives | Antitumor Applications | Cancer | nih.govnih.gov |
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of the quinoline and quinolinone core is undergoing a significant transformation, with a strong emphasis on developing environmentally friendly and efficient methods. bohrium.com This "green chemistry" approach aims to reduce the environmental impact of chemical synthesis by minimizing waste, avoiding toxic reagents, and saving energy. bohrium.comnumberanalytics.com
Modern synthetic strategies are moving away from traditional, often harsh, methods towards more sustainable alternatives. Key advancements include:
Nanocatalysis : The use of nanocatalysts, such as those based on Fe3O4, zinc oxide, or silver, is gaining prominence. bohrium.comnih.govresearchgate.net These catalysts offer high efficiency, selectivity, and reusability, making them cost-effective and environmentally benign. For example, a magnetic nanocatalyst, Fe3O4@SiO2/ZnCl2, has been successfully used for the solvent-free synthesis of quinolines via the Friedländer reaction. researchgate.net
Microwave-Assisted Synthesis : Microwave irradiation significantly reduces reaction times and often improves yields compared to conventional heating methods. mdpi.comnih.gov
Photocatalysis : Visible-light-mediated photoredox catalysis offers a mild and eco-friendly route to quinolinones, using oxygen as an inexpensive and sustainable terminal oxidant. researchgate.net
Multi-Component Reactions (MCRs) : These reactions combine three or more reactants in a single step, offering high atom economy and efficiency, which is a core principle of green chemistry. bohrium.com
Alternative Solvents : The use of green solvents like water or ionic liquids is being explored to replace traditional volatile organic solvents. mdpi.comnih.gov
Table 2: Comparison of Synthetic Methodologies for Quinolinone Scaffolds
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Nanocatalysis | Use of catalysts like Fe₃O₄@SiO₂/ZnCl₂, silver nanoparticles. | High efficiency, reusability, mild reaction conditions, environmentally friendly. | bohrium.comnih.govresearchgate.net |
| Microwave-Assisted Synthesis | Application of microwave irradiation for heating. | Rapid reaction times, improved yields, energy efficient. | mdpi.comnih.gov |
| Photocatalysis | Visible-light mediated reactions. | Mild conditions, use of sustainable oxidants (e.g., O₂). | researchgate.net |
| Multi-Component Reactions | One-pot synthesis with three or more starting materials. | High atom economy, reduced waste, operational simplicity. | bohrium.com |
| Green Solvents | Use of water, ionic liquids, or solvent-free conditions. | Reduced toxicity and environmental pollution. | mdpi.comnih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. researchgate.netjsr.org These computational tools are being integrated into the development pipeline for quinolinone derivatives to enhance efficiency and accuracy. nih.gov
The applications of AI/ML in this context include:
De Novo Design : Generative AI models can create novel molecular structures from scratch that are predicted to have desirable properties, such as high binding affinity for a specific target and favorable pharmacokinetic profiles. mdpi.com
Virtual Screening : AI algorithms can rapidly screen vast virtual libraries of compounds to identify potential hits that are most likely to be active against a biological target, significantly reducing the time and cost of initial screening. researchgate.net
Predictive Modeling : ML models are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. mednexus.org This allows researchers to prioritize candidates with better drug-like properties early in the discovery process. A practical example is the use of in silico analyses, including docking studies and ADMET profiling, to design and evaluate 8-hydroxyquinoline derivatives as potential treatments for Alzheimer's disease. plos.org
Synthesis Prediction : Computational tools are also being developed to predict optimal synthetic pathways, which can guide chemists in the lab. mdpi.com
The overarching goal of integrating AI and ML is to create a more rational and efficient drug design cycle, leading to the faster development of safer and more effective drugs. researchgate.netmdpi.com
Application as Chemical Probes for Fundamental Biological Research
Beyond their therapeutic potential, derivatives of this compound and related quinolinones are valuable tools for fundamental biological research. They are increasingly used as chemical probes to investigate complex biological processes.
Two primary applications have emerged:
Enzyme Inhibition for Functional Studies : Certain quinoline-based compounds act as potent and selective inhibitors of specific enzymes. biorxiv.org For example, they have been used to inhibit DNA methyltransferases, allowing researchers to study the role of DNA methylation in gene expression and disease. biorxiv.org By observing the downstream effects of inhibiting an enzyme, scientists can elucidate its function within cellular pathways.
Fluorescent Probes for Ion Detection : The 8-hydroxyquinoline scaffold is known for its ability to chelate metal ions. mdpi.com This property, combined with its inherent fluorescence, allows for the design of chemosensors that can detect specific metal ions within biological systems. mdpi.commdpi.com These probes can provide real-time information on the concentration and localization of metal ions, which are crucial for many cellular functions.
The use of these compounds as chemical probes provides critical insights into molecular mechanisms that would be difficult to obtain through genetic methods alone.
Design of Multi-Targeting Agents Based on the Quinolinone Scaffold
Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.gov This has led to a paradigm shift from the "one-target, one-drug" model to the development of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously. nih.govnih.gov The quinolinone scaffold is considered a "privileged structure" for this purpose due to its ability to be functionalized to interact with diverse biological targets. mdpi.comnih.gov
The design strategy for MTDLs often involves combining the pharmacophores of two or more distinct drugs into a single hybrid molecule. nih.gov For example, research has focused on creating quinolinone hybrids that possess both antioxidant and anti-inflammatory (e.g., lipoxygenase inhibition) activities. nih.gov In another study, 8-hydroxyquinoline derivatives were designed through in silico methods to simultaneously inhibit three key enzymes implicated in Alzheimer's disease: acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). plos.org This approach offers the potential for improved therapeutic efficacy and a better side-effect profile compared to administering multiple individual drugs. nih.gov
Advanced Delivery Systems for Research Applications
A significant challenge in utilizing quinolinone derivatives, both for therapeutic and research purposes, can be their poor water solubility and limited bioavailability. rsc.org To overcome these hurdles in a research setting, advanced drug delivery systems, particularly those based on nanotechnology, are being developed. nih.gov These systems are designed to enhance the solubility and stability of the compounds, allowing for more reliable and reproducible experimental results.
Examples of nanocarrier platforms used for research applications include:
Polymeric Nanoparticles : Biodegradable polymers can encapsulate hydrophobic compounds, improving their dispersibility in aqueous media for in vitro assays. researchgate.net Fluoroquinolones have been loaded into poly(ethyl cyanoacrylate) (PECA) nanoparticles to enhance their antimicrobial activity for research studies. nih.gov
Liposomes and Micelles : These lipid-based carriers can effectively solubilize poorly soluble molecules, facilitating their use in cell-based experiments. researchgate.net
Solid Lipid Nanoparticles (SLNs) : These are stable carriers that can improve the delivery of compounds for both in vitro and in vivo research models. nih.gov
By improving the physicochemical properties of these research compounds, advanced delivery systems enable more accurate and effective pre-clinical evaluation. rsc.org
Q & A
Q. What are the common synthetic routes for 6-Hydroxy-8-methylquinolin-2(1H)-one and its derivatives?
The synthesis typically involves cyclization reactions of substituted anilines or coupling of pre-functionalized quinoline precursors. For example, derivatives are synthesized via refluxing substituted aldehydes with amines in ethanol, followed by purification through crystallization. Spectroscopic techniques (IR, H NMR, C NMR, and MS) are critical for structural validation .
Q. How is structural characterization performed for quinolin-2(1H)-one derivatives?
Key methods include:
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1660 cm, OH/NH bands at ~3200–3440 cm) .
- NMR spectroscopy : H NMR distinguishes substituents on the quinoline ring (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ ~6.9–8.2 ppm) .
- Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns (e.g., m/z 297 [M] for a dihydrodiazepine-substituted derivative) .
Q. What in vitro protocols are used to evaluate antimicrobial activity?
The twofold serial dilution technique is standard. Compounds are tested against Gram-positive/negative bacteria (e.g., B. proteus, P. aeruginosa) and fungi (e.g., C. albicans), with MIC (minimal inhibitory concentration) values compared to controls like streptomycin. Activity is influenced by substituents, such as fluoro or acyl groups enhancing potency .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound derivatives?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility during cyclization .
- Catalysis : Lewis acids (e.g., ZnCl) or microwave-assisted synthesis can reduce reaction time and byproducts .
- Purification : Column chromatography or recrystallization from DMF/ethanol mixtures enhances purity (>95%) .
Q. What strategies address contradictory bioactivity data across studies?
Contradictions may arise from variations in:
- Strain specificity : Activity against P. aeruginosa (MIC = 16 µg/mL) vs. E. coli (MIC > 128 µg/mL) .
- Structural confirmation : Ensure purity via HPLC and unambiguous NMR assignments to rule out isomer interference .
- Assay conditions : Standardize inoculum size and growth media to improve reproducibility .
Q. How do substituents influence the biological activity of quinolin-2(1H)-one derivatives?
Q. What crystallographic methods resolve the 3D structure of quinolin-2(1H)-one derivatives?
Single-crystal X-ray diffraction (SCXRD) with SHELX software is standard. For example, bond lengths (C-C = 1.39–1.42 Å) and angles are refined using high-resolution data (R factor < 0.05) .
Q. How can computational methods predict the reactivity of this compound?
- DFT calculations : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., C-5 for electrophilic substitution) .
- Molecular docking : Predict binding affinities to targets like topoisomerase IV using AutoDock Vina .
Methodological Considerations
Q. What safety protocols are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
